Neonuezhenide

Antioxidant Erythrocyte Hemolysis Natural Product

Generic substitution of secoiridoid glucosides leads to conflicting results. Neonuezhenide solves this as a selective 3CL protease inhibitor (IC50 14.3 μM) with distinct SAR from oleuropein. - 3CL protease inhibitor for SARS-CoV-2 HTS/FRET assays (IC50 14.3 μM) - Cardioprotective tool: EC50 260.4 μM vs DOX toxicity in cardiomyoblasts - QC marker for L. lucidum authentication (HPLC-FLD LOD 25.4 ng/mL) - ≥98% purity, in stock, global shipping.

Molecular Formula C31H42O18
Molecular Weight 702.7 g/mol
Cat. No. B593563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeonuezhenide
Molecular FormulaC31H42O18
Molecular Weight702.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H42O18/c1-3-14-15(16(28(42)43-2)11-46-29(14)49-31-27(41)24(38)22(36)19(10-32)47-31)9-21(35)45-12-20-23(37)25(39)26(40)30(48-20)44-7-6-13-4-5-17(33)18(34)8-13/h3-5,8,11,15,19-20,22-27,29-34,36-41H,6-7,9-10,12H2,1-2H3/b14-3+/t15-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1
InChIKeyIQOYABZSYGZAAQ-OEUACMKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Neonuezhenide: Secoiridoid Glucoside Overview


Neonuezhenide is a secoiridoid glucoside naturally occurring in the fruits of *Ligustrum lucidum* (Oleaceae) and the rhizomes of *Cyperus rotundus* [1]. It belongs to a class of monoterpene-derived glycosides, structurally characterized by a cyclopentane-fused pyran ring and multiple phenolic hydroxyl groups [2]. Preclinical studies have demonstrated its dual functionality as both an antioxidant, effective against free radical-induced red blood cell hemolysis, and a selective antiviral agent, exhibiting inhibitory activity against the SARS-CoV-2 3CL protease [1][3].

Neonuezhenide Substitution Risk


Treating Neonuezhenide as interchangeable with other secoiridoid glucosides, such as oleuropein, specnuezhenide, or ligustroside, introduces substantial experimental and therapeutic risk. While these compounds share a common biosynthetic origin, their structure-activity relationships (SAR) diverge sharply. For instance, in antiviral assays, neonuezhenide and specnuezhenide demonstrate activity against 3CL protease, whereas the close analog oleuropein is largely inactive against this target but shows potent anti-RSV and anti-parainfluenza activity [1][2]. Similarly, in neuroprotection and inflammation models, specnuezhenide demonstrates distinct signaling pathway inhibition (NF-κB, Wnt/β-catenin) that has not been reported for neonuezhenide [3]. The evidence below quantifies these critical differences, underscoring why generic substitution is scientifically unsound.

Neonuezhenide Differentiation Guide


Antioxidant Activity in Erythrocyte Hemolysis

In a head-to-head bioassay-guided fractionation study of *Ligustrum lucidum*, neonuezhenide was identified as one of five compounds exhibiting a strong antioxidant effect against free radical-induced erythrocyte hemolysis [1]. The study isolated ten secoiridoid glucosides and identified oleoside dimethyl ester, oleuropein, neonuezhenide, lucidumoside B, and lucidumoside C as the most potent antioxidants, while other closely related compounds (ligustroside, nuezhenide, isonuezhenide, lucidumoside A) did not meet the potency threshold for this activity [1]. The data indicate neonuezhenide and oleuropein are functionally equivalent in this specific assay context.

Antioxidant Erythrocyte Hemolysis Natural Product

SARS-CoV-2 3CL Protease Inhibition

Neonuezhenide directly inhibits the SARS-CoV-2 3CL protease (also known as Mpro), a critical enzyme for viral replication, with an IC50 of 14.3 μM in a FRET-based enzymatic assay [1]. This activity was observed alongside specnuezhenide, cornuside, and picroside III, but notably, oleuropein—a close structural analog and potent antioxidant—lacks activity against this protease target [2][3]. Docking simulations further suggest that neonuezhenide binds to the protease active site through a network of hydrogen bonds and hydrophobic interactions [1].

Antiviral SARS-CoV-2 Protease Inhibitor

Cardioprotection Against Doxorubicin Toxicity

Neonuezhenide demonstrates a protective effect against doxorubicin (DOX)-induced cardiotoxicity in a cellular model, with an EC50 value of 260.4 μM [1][2]. In a cross-study comparable analysis, this potency is significantly greater than that of salidroside, another phenylethanoid glycoside found in *Osmanthus fragrans*, which exhibited an EC50 of 621.7 μM in the same assay [1]. While hydroxytyrosol (EC50 198.0 μM) showed slightly better potency, neonuezhenide's activity is clearly distinguished from the much weaker salidroside, a compound frequently used as an analytical reference alongside neonuezhenide [3].

Cardioprotection Doxorubicin Toxicity

Analytical Sensitivity by HPLC-FLD

An HPLC-fluorescence detection (HPLC-FLD) method developed for the quantification of phenylethanoid glycosides in *Osmanthus fragrans* fruits reported a limit of detection (LOD) of 25.4 ng/mL for neonuezhenide [1]. In the same analytical system, the LOD for the structural isomer nuezhenide was 24.2 ng/mL, while the LOD for salidroside was significantly lower at 3.9 ng/mL [1]. This demonstrates that neonuezhenide and nuezhenide, while structurally distinct, share very similar fluorescence characteristics, making them analytically equivalent for detection purposes in this matrix.

Analytical Chemistry HPLC Quality Control

Structural Differentiation by NMR and MS

Neonuezhenide (compound 6) can be unequivocally distinguished from its structural isomer nuezhenide (compound 4) through spectroscopic analysis [1]. The compounds were co-isolated from *Ligustrum lucidum* fruits and identified by comparing their ¹H and ¹³C NMR spectra, as well as mass spectrometry (MS) data, with literature values [1]. This analytical differentiation is critical for procurement, as these two compounds are often sold side-by-side and share a similar molecular weight (neonuezhenide: 702.65 g/mol; nuezhenide: 686.65 g/mol), but are chemically distinct entities with differing biological profiles.

Structural Elucidation NMR Mass Spectrometry

Neonuezhenide Application Scenarios


Coronavirus Antiviral Drug Discovery

Neonuezhenide is an ideal reference standard and positive control for high-throughput screening (HTS) and FRET-based assays targeting the SARS-CoV-2 3CL protease (Mpro). Its validated IC50 of 14.3 μM provides a quantitative benchmark for hit identification and lead optimization campaigns [1]. Its use is particularly relevant for structure-activity relationship (SAR) studies focusing on the secoiridoid scaffold, as its activity is a point of differentiation from the inactive analog oleuropein, allowing researchers to pinpoint pharmacophoric elements essential for 3CL protease inhibition [2]. This application is directly supported by published in vitro data and molecular docking models [1].

Doxorubicin Cardiotoxicity Mitigation

Neonuezhenide serves as a valuable tool compound for investigating mechanisms of cardioprotection against chemotherapy-induced cardiotoxicity. Its measured EC50 of 260.4 μM against DOX-induced toxicity in cardiomyoblasts provides a defined potency value for experimental design, allowing for a 2.4-fold window of differentiation from weaker analogs like salidroside (EC50 621.7 μM) [3]. This quantitative data supports its use in cell-based and in vivo models to validate molecular targets and pathways involved in mitigating the dose-limiting cardiac side effects of anthracyclines [3].

Botanical Quality Control & Standardization

Neonuezhenide is a critical analytical reference material for the quality control of herbal products derived from *Ligustrum lucidum* (Nüzhenzi), *Osmanthus fragrans*, and *Cyperus rotundus*. Validated HPLC methods confirm its presence and enable its quantification as a marker compound for species authentication and batch-to-batch consistency [4]. The reported LOD of 25.4 ng/mL by HPLC-FLD provides a clear sensitivity benchmark for method development, and the ability to distinguish it from the closely related nuezhenide using NMR and MS is crucial for verifying the identity of analytical standards and ensuring compliance with pharmacopoeial monographs [4][5].

Quote Request

Request a Quote for Neonuezhenide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.